Comparative Cytotoxicity Profile: Impurity A vs. Impurity B and API
Impurity A exhibits a distinct cytotoxic effect at high concentrations (≥20 μM) against L02, MCF-7, and C33A cell lines, a property not observed for impurity B and only shared with the active pharmaceutical ingredient (API) at similar concentrations. At low concentrations (<20 μM), all three compounds (API, impurity A, impurity B) are non-cytotoxic to the four tested cell lines (L02, mesenchymal stem cells, MCF-7, C33A) [1].
| Evidence Dimension | In vitro cytotoxicity (concentration-dependent effect) |
|---|---|
| Target Compound Data | Shows cytotoxicity at high concentrations (≥20 μM) against L02, MCF-7, and C33A cells |
| Comparator Or Baseline | Impurity B: No significant cytotoxicity at any tested concentration; API (Nomegestrol acetate): Shows cytotoxicity at high concentrations (≥20 μM) |
| Quantified Difference | Qualitative difference in cytotoxicity profile at concentrations ≥20 μM. Impurity A is cytotoxic, while Impurity B is not. |
| Conditions | In vitro cell viability assays on L02 liver cells, mesenchymal stem cells, MCF-7 breast cancer cells, and C33A cervical cancer cells. (Assay details: MTT assay or similar, not explicitly specified in the available text). |
Why This Matters
This distinct safety profile necessitates specific quantification and control of impurity A, rather than relying on a class-level impurity control strategy.
- [1] Xie, B. C., Song, S. Y., Xie, X. Y., Sun, Y. T., Zhang, X. Y., Xu, D. H., & Huang, Y. S. (2019). Isolation, synthesis, and cytotoxicity evaluation of two impurities in nomegestrol acetate. Archiv der Pharmazie, 352(3), e1800295. View Source
